An In-depth Technical Guide to 4,4'-(Perfluoropropane-2,2-diyl)diphthalic Acid (CAS 3016-76-0)
An In-depth Technical Guide to 4,4'-(Perfluoropropane-2,2-diyl)diphthalic Acid (CAS 3016-76-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,4'-(Perfluoropropane-2,2-diyl)diphthalic acid, CAS number 3016-76-0. It details the compound's physicochemical properties, provides an explicit experimental protocol for its synthesis, and explores its primary applications. The information is curated for researchers, scientists, and professionals in drug development, with a focus on data clarity and methodological detail. While direct applications in drug development are not extensively documented in current literature, its nature as a fluorinated organic acid suggests potential roles as a scaffold or building block in medicinal chemistry.
Chemical and Physical Properties
4,4'-(Perfluoropropane-2,2-diyl)diphthalic acid is a fluorinated aromatic dicarboxylic acid. The presence of the hexafluoroisopropylidene group significantly influences its properties, imparting increased thermal stability, chemical resistance, and altered solubility compared to its non-fluorinated analogs. A summary of its key quantitative data is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₉H₁₀F₆O₈ | [1] |
| Molecular Weight | 480.27 g/mol | [2][3] |
| Melting Point | 240-241 °C | [1][2][4][5][6][7] |
| Boiling Point | 572.3 °C at 760 mmHg | [1][4][5][7] |
| Density | 1.681 g/cm³ | [1][2][7] |
| Flash Point | 299.9 °C | [1][7] |
| Refractive Index | 1.565 | [1][7] |
| pKa | 2.51 | [2] |
| Appearance | White to off-white powder or crystals | [8] |
| Purity | 95+% to 99% | [2][9] |
| Storage Temperature | Room Temperature | [2][8] |
Synthesis and Experimental Protocols
The primary route for the synthesis of 4,4'-(Perfluoropropane-2,2-diyl)diphthalic acid involves the oxidation of 4,4'-(hexafluoroisopropylidene)bis(o-xylene). A detailed experimental protocol based on established chemical literature is provided below.
Synthesis of 4,4'-(Perfluoropropane-2,2-diyl)diphthalic Acid
This synthesis is a two-step process starting from the reaction of hexafluoroacetone and o-xylene to form the precursor, followed by oxidation to the desired diacid.
Step 1: Synthesis of 4,4'-(Hexafluoroisopropylidene)bis(o-xylene)
The precursor is synthesized by the reaction of hexafluoroacetone with o-xylene, typically catalyzed by hydrogen fluoride.[10]
Step 2: Oxidation of 4,4'-(Hexafluoroisopropylidene)bis(o-xylene) to 4,4'-(Perfluoropropane-2,2-diyl)diphthalic Acid
The bridged xylene precursor is oxidized to the corresponding tetracarboxylic acid using a strong oxidizing agent such as potassium permanganate.[4][10]
Experimental Protocol:
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Dissolution: In a suitable reaction vessel (e.g., a 2000 mL three-necked flask), dissolve 14.40 g of 4,4'-(hexafluoroisopropylidene)bis(o-xylene) in a solvent mixture of 200 mL of pyridine and 100 mL of water.[11][12]
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Oxidation: Slowly add 38.0 g of potassium permanganate to the heated solution. Maintain the reaction at 100 °C for 3 hours.[11][12] The molar ratio of the xylene precursor to potassium permanganate can range from 1:4 to 1:8.[4]
-
Quenching: After the reaction is complete, add a small amount of ethanol dropwise to quench any unreacted potassium permanganate.[11][12]
-
Filtration and Solvent Removal: Filter the reaction mixture to remove manganese dioxide. Recover the pyridine from the filtrate by distillation.[11][12]
-
Acidification and Isolation: Adjust the pH of the remaining solution to 1 with a suitable acid. Evaporate the solution to dryness.[11][12]
-
Extraction: Add 320 mL of acetone to the solid residue to dissolve the organic product. Filter to remove any insoluble inorganic salts.[11][12]
-
Final Product: Evaporate the acetone from the filtrate to yield 4,4'-(Perfluoropropane-2,2-diyl)diphthalic acid.[11][12] An 80% yield has been reported for this step.[11][12]
Applications
The primary application of 4,4'-(Perfluoropropane-2,2-diyl)diphthalic acid is as a monomer, often in its anhydride form, 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA), for the synthesis of high-performance fluorinated polyimides.
Polymer Chemistry
Fluorinated polyimides derived from this diacid exhibit exceptional properties such as high thermal stability, excellent dielectric properties, low water absorption, and high gas permeability.[3][10] These characteristics make them suitable for a range of advanced applications:
-
Gas Separation Membranes: The unique free volume characteristics of these polyimides make them highly effective for gas separation, particularly for CO₂ capture.[10]
-
Microelectronics: Their low dielectric constant and thermal stability are advantageous for applications in microelectronics, such as insulating layers and flexible printed circuits.[3]
-
Optical Materials: The high transparency of these polymers allows for their use in optical applications.[3]
Metal-Organic Frameworks (MOFs)
There is emerging research on the use of 4,4'-(Perfluoropropane-2,2-diyl)diphthalic acid and its derivatives as organic linkers in the construction of Metal-Organic Frameworks (MOFs).[7] The fluorinated backbone can influence the pore size, stability, and guest-host interactions within the framework.
Potential in Drug Development and Medicinal Chemistry
While no specific drug development applications for this compound are currently documented, the incorporation of fluorine into molecules is a well-established strategy in medicinal chemistry. Fluorination can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[11][13] As a dicarboxylic acid, this compound could potentially be used as:
-
A scaffold for building more complex molecules.
-
A linker in the development of targeted drug delivery systems or proteolysis-targeting chimeras (PROTACs).
-
A fragment in fragment-based drug discovery.
Safety and Handling
4,4'-(Perfluoropropane-2,2-diyl)diphthalic acid is classified as a hazardous substance. Appropriate safety precautions should be taken when handling this chemical.
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [4][8]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.
Conclusion
4,4'-(Perfluoropropane-2,2-diyl)diphthalic acid is a valuable fluorinated building block with well-defined physical and chemical properties. Its synthesis is achievable through standard organic chemistry procedures. The primary and well-established applications are in the field of polymer science for the creation of high-performance polyimides. While its direct role in drug development is not yet established, its structural features present opportunities for its use as a scaffold or linker in medicinal chemistry research. Further investigation into its biological activity and potential as a pharmacophore is warranted.
References
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- 4. CN106349200A - Synthetic method of 4,4'-(hexafluoroisopropylidene)diphthalic anhydride - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. WO2011025912A2 - Process for the nitration of o-xylene and related compounds - Google Patents [patents.google.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride - Wikipedia [en.wikipedia.org]
- 11. 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride synthesis - chemicalbook [chemicalbook.com]
- 12. 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride | 1107-00-2 [chemicalbook.com]
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